2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline
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Overview
Description
2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and 4-(trifluoromethyl)benzyl chloride.
Nucleophilic Substitution: The 2-methylquinoline undergoes nucleophilic substitution with 4-(trifluoromethyl)benzyl chloride in the presence of a base, such as potassium carbonate, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as enhanced stability and lipophilicity.
Mechanism of Action
The mechanism of action of 2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of the target compound.
4-(Trifluoromethyl)benzyl Chloride: Another precursor used in the synthesis.
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
The uniqueness of 2-Methyl-8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydroquinoline lies in the presence of both the trifluoromethyl group and the benzyloxy group, which confer enhanced lipophilicity, metabolic stability, and potential biological activities compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H18F3NO |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-methyl-8-[[4-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C18H18F3NO/c1-12-5-8-14-3-2-4-16(17(14)22-12)23-11-13-6-9-15(10-7-13)18(19,20)21/h2-4,6-7,9-10,12,22H,5,8,11H2,1H3 |
InChI Key |
OGBLFXFUSNLBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC=C2)OCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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